molecular formula C14H19NO2 B268481 N-(2-butoxyphenyl)cyclopropanecarboxamide

N-(2-butoxyphenyl)cyclopropanecarboxamide

Cat. No. B268481
M. Wt: 233.31 g/mol
InChI Key: JDZDDMPHCTUZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butoxyphenyl)cyclopropanecarboxamide, also known as BPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPC belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of N-(2-butoxyphenyl)cyclopropanecarboxamide is not fully understood. However, it is believed that N-(2-butoxyphenyl)cyclopropanecarboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)cyclopropanecarboxamide has been shown to possess anti-inflammatory and analgesic properties in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro. N-(2-butoxyphenyl)cyclopropanecarboxamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

N-(2-butoxyphenyl)cyclopropanecarboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to possess anti-inflammatory and analgesic properties in animal models of inflammation and pain, making it a useful tool for studying these processes. However, N-(2-butoxyphenyl)cyclopropanecarboxamide has several limitations for use in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. Additionally, N-(2-butoxyphenyl)cyclopropanecarboxamide has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for research on N-(2-butoxyphenyl)cyclopropanecarboxamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to investigate the mechanism of action of N-(2-butoxyphenyl)cyclopropanecarboxamide and its effects on cancer cells in vivo. Another area of interest is its potential use in the treatment of inflammatory and pain-related disorders. Additional studies are needed to investigate the safety and efficacy of N-(2-butoxyphenyl)cyclopropanecarboxamide in humans. Overall, N-(2-butoxyphenyl)cyclopropanecarboxamide has significant potential as a therapeutic agent, and further research is needed to fully understand its properties and potential clinical applications.

Synthesis Methods

The synthesis of N-(2-butoxyphenyl)cyclopropanecarboxamide involves the reaction between 2-butoxyphenyl lithium and cyclopropanecarboxylic acid chloride. The reaction yields N-(2-butoxyphenyl)cyclopropanecarboxamide as a white crystalline solid with a melting point of 75-77°C. The purity of the compound can be determined by using analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(2-butoxyphenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(2-butoxyphenyl)cyclopropanecarboxamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

Product Name

N-(2-butoxyphenyl)cyclopropanecarboxamide

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-(2-butoxyphenyl)cyclopropanecarboxamide

InChI

InChI=1S/C14H19NO2/c1-2-3-10-17-13-7-5-4-6-12(13)15-14(16)11-8-9-11/h4-7,11H,2-3,8-10H2,1H3,(H,15,16)

InChI Key

JDZDDMPHCTUZOR-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1NC(=O)C2CC2

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2CC2

Origin of Product

United States

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